Serum 6H5MI2C Uniquely Discriminates Metastatic from Non-Metastatic Melanoma Whereas 5-S-CD and LD Do Not
In a three-marker head-to-head comparison involving 63 malignant melanoma patients, only serum 6H5MI2C was significantly elevated in the metastatic group (stages III and IV) compared to the non-metastatic group (stages 0 to II), while neither 5-S-CD nor lactate dehydrogenase (LD) showed a significant elevation. At a cut-off level of 1.00 ng/mL, 6H5MI2C demonstrated higher sensitivity for detecting metastatic MM than both 5-S-CD and LD [1]. This establishes 6H5MI2C as the only marker among the three that statistically differentiates metastasis status in this cohort.
| Evidence Dimension | Statistical significance of elevation in metastatic vs non-metastatic melanoma (serum) |
|---|---|
| Target Compound Data | Significantly elevated in metastatic group (stages III-IV) vs non-metastatic (stages 0-II); cut-off 1.00 ng/mL |
| Comparator Or Baseline | 5-S-CD: not significantly elevated; LD: not significantly elevated |
| Quantified Difference | 6H5MI2C: significant (p < 0.05); 5-S-CD: not significant; LD: not significant. Higher sensitivity at 1.00 ng/mL cut-off than both comparators. |
| Conditions | Serum samples from n=63 malignant melanoma patients; mass spectrometry-based assay; retrospective comparative study (Umemura et al., 2024) |
Why This Matters
For procurement decisions in clinical biomarker research, 6H5MI2C is the only eumelanin metabolite demonstrated to statistically discriminate metastatic from non-metastatic disease when directly compared to the standard-of-care marker 5-S-CD and the conventional tumor marker LD, justifying its selection over these alternatives in studies requiring metastasis-specific signal.
- [1] Umemura H, Takiwaki M, Kikutani Y, Fukuzawa S, Abe K, Fujino K, Sugihara S, Tachibana K, Morizane S, Yamasaki O. Comparative study of serum 6-hydroxy-5-methoxyindole-2-carboxylic acid, 5-S-cysteinyl-dopa, and lactate dehydrogenase levels as markers for malignant melanoma. Research Square (preprint). 2024. View Source
